Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
CAS No.:
Cat. No.: VC16937456
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol
* For research use only. Not for human or veterinary use.
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- -](/images/structure/VC16937456.png)
Specification
Molecular Formula | C10H14N2O2S |
---|---|
Molecular Weight | 226.30 g/mol |
IUPAC Name | N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3 |
Standard InChI Key | NYZVOPUEAAPSKW-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₄N₂O₂S, with a molar mass of 226.29 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) linked to a phenyl ring substituted at the para position with a 1-aminocyclopropyl group. The cyclopropane ring introduces significant steric strain, while the amine and sulfonamide functionalities contribute to polarity and hydrogen-bonding potential (Figure 1) .
Table 1: Key Physico-Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₂S | |
Molar Mass | 226.29 g/mol | |
CAS Registry Number | 946496-53-3 | |
Synonyms | N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide |
Environmental Occurrence and Atmospheric Behavior
Detection in Marine Environments
During the AQABA (Air Quality and Climate Change in the Arabian Basin) campaign, Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- was identified as a novel marine biogenic emission over the Arabian Sea . Mixing ratios ranged from 20–50 ppt (parts per trillion), with peaks reaching 60 ppt during the second leg of the expedition . These measurements were conducted using proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS), which confirmed the compound’s presence through mass spectral matching (m/z 96.0144) .
Emission Sources and Formation Pathways
The compound’s detection correlated with dimethyl sulfone (DMSO₂), suggesting a shared biogenic origin linked to phytoplankton activity . Laboratory experiments demonstrated that seawater enriched with dissolved Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- released the compound into the air at rates dependent on flow velocity and concentration . This indicates that oceanic surfaces act as both sources and sinks for this molecule.
Table 2: Atmospheric Measurements Over the Arabian Sea
Parameter | Value | Leg of Expedition |
---|---|---|
Average Mixing Ratio | 20–50 ppt | Second Leg |
Maximum Mixing Ratio | 60 ppt | Second Leg |
Correlation with DMSO₂ | R² = 0.8 | Second Leg |
Environmental Persistence and Degradation
Atmospheric Lifetime
The compound exhibits a long atmospheric lifetime of ~75 days under typical hydroxyl radical (OH) concentrations (1.1×10⁶ molecules/cm³) . This persistence is attributed to its low reactivity with OH radicals and ozone.
Deposition Mechanisms
Experiments determined a Henry’s law constant range of 3.3×10⁴–6.5×10⁵ M atm⁻¹, indicating high solubility and efficient deposition to aqueous surfaces . A two-layer exchange model predicts a deposition lifetime of 30.5 ± 23.5 hours, governed by wind speed and boundary layer height .
Analytical Methods for Detection
Mass Spectrometry
PTR-ToF-MS is the primary method for ambient detection, leveraging the compound’s proton affinity and unique mass-to-charge ratio (m/z 96.0144) . Calibration with pure standards ensures quantification accuracy.
Challenges and Future Directions
Knowledge Gaps
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Ecotoxicological Impact: No data exist on the compound’s toxicity to marine organisms.
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Global Distribution: Measurements are confined to the Arabian Sea; global surveys are needed.
Research Priorities
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Develop standardized synthetic protocols.
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Investigate photochemical degradation pathways.
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Assess bioaccumulation potential in marine food webs.
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